1-Ethyl-5-methoxynaphthalene
Description
1-Ethyl-5-methoxynaphthalene (CAS RN: Not provided in evidence) is a substituted naphthalene derivative featuring an ethyl group at the 1-position and a methoxy group at the 5-position of the naphthalene ring. The methoxy group, being electron-donating, may alter electronic properties and reactivity compared to alkyl-substituted derivatives .
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethyl-5-methoxynaphthalene |
InChI |
InChI=1S/C13H14O/c1-3-10-6-4-8-12-11(10)7-5-9-13(12)14-2/h4-9H,3H2,1-2H3 |
InChI Key |
QCRBTWAYYFGTPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=C(C2=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent type and position significantly influence physical and chemical behaviors. Key comparisons include:
| Compound | Substituents | Molecular Weight | Boiling Point | Solubility |
|---|---|---|---|---|
| 1-Ethyl-5-methoxynaphthalene | Ethyl (1), Methoxy (5) | ~186.24 (estimated) | High (estimated) | Low in water |
| 1-Methylnaphthalene | Methyl (1) | 142.20 | 245°C | 0.02 g/L (water) |
| 2-Methylnaphthalene | Methyl (2) | 142.20 | 241°C | 0.025 g/L (water) |
| 1-Methoxynaphthalene | Methoxy (1) | 158.20 | 275°C | <1 g/L (water) |
- Ethyl vs. Methyl Groups : The ethyl group in this compound increases steric bulk and lipophilicity compared to methyl-substituted derivatives, likely enhancing membrane permeability and environmental persistence .
- Methoxy vs.
Toxicological Profiles
Data from methylnaphthalenes and methoxynaphthalene provide insights into substituent-driven toxicity differences:
| Compound | Acute Toxicity (Oral LD₅₀, Rat) | Key Target Organs | Carcinogenicity |
|---|---|---|---|
| 1-Methylnaphthalene | 1,840 mg/kg | Lungs, liver, kidneys | Not classified |
| 2-Methylnaphthalene | 1,630 mg/kg | Respiratory tract, eyes | Not classified |
| 1-Methoxynaphthalene | Data limited (>2,000 mg/kg) | Limited evidence (skin/eyes) | No data |
| This compound | No data (estimated higher toxicity) | Likely liver/kidneys (inferred) | Unknown |
- Mechanistic Insights : Methylnaphthalenes induce oxidative stress and cytochrome P450-mediated metabolism, producing reactive intermediates. Ethyl groups may exacerbate these effects due to prolonged retention in fatty tissues .
Environmental Behavior and Degradation
Substituents influence environmental partitioning and degradation rates:
| Compound | Log Kow | Atmospheric Half-Life | Aquatic Degradation |
|---|---|---|---|
| 1-Methylnaphthalene | 3.87 | 6–12 hours | Slow (weeks) |
| 2-Methylnaphthalene | 3.85 | 6–12 hours | Slow (weeks) |
| 1-Methoxynaphthalene | 3.02 (estimated) | 24–48 hours | Moderate (days) |
| This compound | ~4.1 (estimated) | >24 hours | Very slow (months) |
- Degradation Pathways : Methoxy groups may undergo demethylation or hydroxylation, while ethyl groups resist microbial degradation, prolonging environmental persistence .
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